molecular formula C13H26N2O2 B1425847 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine CAS No. 1272113-68-4

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine

Cat. No. B1425847
CAS RN: 1272113-68-4
M. Wt: 242.36 g/mol
InChI Key: OEJUTPHECMERII-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a chemical compound with the CAS Number: 1272113-68-4 . It has a molecular weight of 242.36 . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of 2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is C13H26N2O2 . For a more detailed view of the structure, you may refer to resources like the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Microwave-Assisted Synthesis of 2-Arylamino-2-Imidazolines

  • Application : Demonstrates a microwave-assisted synthesis method for 2-arylamino-2-imidazolines, which includes the use of piperidin-4-ylmethyl and morpholin-4-ylmethyl derivatives. This method offers reduced reaction time and improved yields compared to conventional heating (Genç & Servi, 2005).

Synthesis of Esters and Amides as Transdermal Permeation Enhancers

  • Application : Discusses the preparation of esters and amides of hexanoic acid substituted with tertiary amino groups, including piperidin-1-yl and morpholin-4-yl groups. These compounds were tested as transdermal permeation enhancers for human skin (Farsa, Doležal, & Hrabálek, 2010).

Vinylamines: Selectivity and Stereochemistry in Reactions

  • Application : Explores the reactions of morpholine and piperidine enamines, providing insights into the selectivity and stereochemistry of these reactions (Colonna et al., 1970).

Synthesis of Cadmium(II) Schiff Base Complexes for Corrosion Inhibition

  • Application : Describes the synthesis of ligands involving morpholine and piperidine, used in preparing cadmium(II) Schiff base complexes. These complexes exhibit corrosion inhibition properties on mild steel (Das et al., 2017).

Antifungal Agents Derived from Morpholine Derivatives

  • Application : Identifies morpholin-3-yl-acetamide derivatives as effective antifungal agents against various fungal species, including Candida and Aspergillus (Bardiot et al., 2015).

Reactions of Diethyl 2-Hydroxyazulene-1,3-dicarboxylate

  • Application : Discusses the reaction of diethyl 2-hydroxyazulene-1,3-dicarboxylate with various amines, including morpholine and piperidine, to produce aminoazulene derivatives (Kikuchi, Maki, & Saito, 1978).

Synthesis and Structural Chemistry of N-{2-(Arylthio/seleno)ethyl}morpholine/piperidine–Palladium(II) Complexes

  • Application : Involves the synthesis of complexes that serve as catalysts for the Heck reaction. These complexes feature morpholine and piperidine ligands (Singh et al., 2013).

properties

IUPAC Name

2,6-dimethyl-4-(2-piperidin-4-yloxyethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-11-9-15(10-12(2)17-11)7-8-16-13-3-5-14-6-4-13/h11-14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJUTPHECMERII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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